molecular formula C15H13FO3 B1269261 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588687-34-7

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269261
CAS No.: 588687-34-7
M. Wt: 260.26 g/mol
InChI Key: UBZYRNWGDULIOS-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . It is characterized by the presence of a fluorobenzyl group and a methoxybenzaldehyde moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZYRNWGDULIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352789
Record name 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588687-34-7
Record name 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where the deprotonated phenoxide ion attacks the electrophilic carbon of the 2-fluorobenzyl halide. Key components include:

  • Substrates :
    • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) as the phenolic component.
    • 2-Fluorobenzyl bromide (or chloride) as the alkylating agent.
  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenol.
  • Catalyst : Potassium iodide (KI) to enhance reactivity through halide exchange (Finkelstein reaction).
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Example Procedure :

  • A suspension of o-vanillin (1.1 g, 7.3 mmol), K₂CO₃ (1.51 g, 11 mmol), and KI (120 mg, 7.3 mmol) in DMF (100 mL) is prepared.
  • A 0.5 M solution of 2-fluorobenzyl bromide (1.5 g, 8 mmol) in DMF is added dropwise.
  • The mixture is stirred at 80–100°C for 6–12 hours.
  • Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
  • Yield: Quantitative (100%) under optimized conditions.

Critical Parameters

  • Temperature : Elevated temperatures (80–100°C) accelerate the reaction but risk aldol condensation of the aldehyde group.
  • Solvent Choice : DMF ensures solubility of both ionic intermediates and organic substrates.
  • Catalyst Role : KI converts the benzyl bromide to the more reactive benzyl iodide in situ, enhancing reaction kinetics.

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, particularly for acid-sensitive substrates. This method employs:

  • Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).
  • Conditions : Mild temperatures (0–25°C) in tetrahydrofuran (THF) or dichloromethane (DCM).

Advantages :

  • Avoids strong bases, preserving the aldehyde functionality.
  • High stereochemical control.

Limitations :

  • Higher cost due to stoichiometric use of reagents.
  • Limited scalability for industrial applications.

Nucleophilic Aromatic Substitution (NAS)

While less common, NAS could theoretically introduce the 2-fluorobenzyl group via displacement of a leaving group (e.g., nitro or sulfonate) on the benzaldehyde ring. However, this method is hindered by:

  • Low reactivity of electron-rich aromatic rings (due to the methoxy group).
  • Competing side reactions at the aldehyde position.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Modifications to lab-scale methods include:

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reduced reaction times, and improved yield consistency.
  • Conditions :
    • Residence time: 10–30 minutes.
    • Temperature: 90–110°C.
    • Solvent: Recyclable DMF or switch to greener alternatives (e.g., 2-methyltetrahydrofuran).

Purification Optimization

  • Crystallization : Replace chromatography with recrystallization using ethanol/water mixtures.
  • Yield : 85–90% on multi-kilogram scales.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Functional Group Tolerance
Williamson Ether 95–100 Low High Moderate (aldehyde stable)
Mitsunobu 80–90 High Low High
Continuous Flow 85–90 Medium Very High Moderate

Challenges and Mitigation Strategies

Aldehyde Reactivity

The aldehyde group may undergo undesired reactions (e.g., aldol condensation) under basic conditions. Mitigation includes:

  • Temperature Control : Maintaining temperatures below 100°C.
  • Inert Atmosphere : Use of nitrogen or argon to prevent oxidation.

Regioselectivity

Competing alkylation at other positions (e.g., methoxy group) is avoided by:

  • Steric Effects : The ortho-substituted methoxy group hinders undesired substitution.
  • Electronic Effects : Electron-withdrawing fluorine directs electrophilic attack to the para position relative to itself.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .

Biological Activity

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzaldehyde backbone with a fluorobenzyl ether and a methoxy group, which may enhance its solubility and biological activity. The presence of the fluorine atom is particularly notable for its influence on the compound's electronic properties and reactivity.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their activity or function. This interaction may be mediated by the fluorobenzyl group enhancing binding affinity, while the methoxy group could influence metabolic stability and solubility.

Antitumor Activity

Recent studies have investigated the antitumor potential of various fluorinated compounds, including derivatives similar to this compound. For instance, certain fluorinated nucleosides have demonstrated significant antiviral and antitumor activities, suggesting that similar mechanisms may be applicable to this compound .

Case Study 1: Synthesis and Evaluation

A study detailed the synthesis of oxygenated chalcones and their biological evaluation as selective MAO-B inhibitors. Although not directly related to this compound, it highlights the importance of structural modifications in enhancing biological activity. The introduction of halogen atoms, such as fluorine, often results in increased potency against specific targets .

Case Study 2: Interaction Studies

Another investigation focused on the binding affinity of compounds similar to this compound to various biological targets. These studies emphasize the relevance of substituent groups in modulating interaction strength and specificity, which is critical for drug design.

Data Table: Comparison of Biological Activities

Compound NameKey FeaturesBiological Activity
This compound Fluorobenzyl ether; methoxy groupPotential enzyme inhibition; antitumor
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde Similar structure with different substitutionEnhanced binding affinity
Oxygenated Chalcone Derivatives Various substitutions; MAO-B inhibitorsSelective inhibition in cancer models
Fluorinated Nucleosides Antiviral properties; stability against nucleasesSignificant antiviral and antitumor activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. For example, coupling 2-fluorobenzyl bromide with 3-methoxy-2-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Optimizing stoichiometry (1.2–1.5 equivalents of alkylating agent) and solvent polarity improves yields to ~60–75% .
  • Data Contradictions : Lower yields (<50%) are reported when using non-polar solvents (e.g., toluene) due to incomplete substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • Analytical Workflow :

  • ¹H NMR : A singlet at δ 10.2–10.4 ppm confirms the aldehyde proton. Aromatic protons from the 2-fluorobenzyl group appear as a multiplet (δ 7.2–7.5 ppm), while methoxy protons resonate at δ 3.8–4.0 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • MS : Molecular ion [M+H]⁺ at m/z 276.06 (exact mass confirmed via high-resolution MS) .

Q. What safety protocols are essential when handling this aldehyde in laboratory settings?

  • Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the benzaldehyde core in cross-coupling reactions?

  • Mechanistic Insight : The 2-fluoro group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the benzyloxy group can reduce reactivity in Suzuki-Miyaura couplings unless Pd(OAc)₂/XPhos catalysts are used .
  • Contradictions : Some studies report reduced yields in SNAr reactions due to competing dehalogenation under strong bases .

Q. What strategies resolve overlapping signals in ¹³C NMR caused by the compound’s aromatic complexity?

  • Advanced Techniques :

  • DEPT-135 : Differentiates CH₂ and CH₃ groups, isolating quaternary carbons (e.g., the aldehyde carbon at δ 190–195 ppm) .
  • 2D HSQC : Correlates proton shifts to carbon signals, resolving ambiguities in the benzyloxy and methoxy regions .

Q. Can computational modeling predict the compound’s regioselectivity in electrophilic substitution reactions?

  • DFT Applications :

  • Electrophilic Attack : Fukui function analysis identifies the para position to the methoxy group as the most reactive site for nitration or sulfonation .
  • Validation : Experimental nitration (HNO₃/H₂SO₄) confirms para-substitution, aligning with computed activation energies (~25 kcal/mol) .

Q. What role does this compound play in synthesizing bioactive thiosemicarbazones, and how does its structure affect biological activity?

  • Medicinal Chemistry Applications :

  • Synthesis : Condensation with 4-fluorophenylthiosemicarbazide in ethanol under reflux yields thiosemicarbazone derivatives. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
  • Structure-Activity : The 2-fluorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant assays (IC₅₀ = 12 µM vs. 25 µM for non-fluorinated analogs) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (120–125°C vs. 130–135°C)?

  • Resolution : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization from ethyl acetate/hexane (1:3) yields a pure monoclinic phase with a consistent mp of 128–130°C .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Adjustments :

  • In Vitro : Use primary hepatocytes (instead of immortalized lines) to better mimic metabolic stability .
  • In Vivo : Adjust dosing regimens to account for rapid glucuronidation observed in murine models .

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